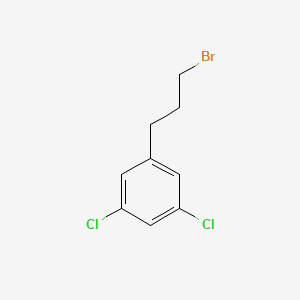

1-(3-Bromopropyl)-3,5-dichlorobenzene

Description

Properties

Molecular Formula |

C9H9BrCl2 |

|---|---|

Molecular Weight |

267.97 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3,5-dichlorobenzene |

InChI |

InChI=1S/C9H9BrCl2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |

InChI Key |

DQCMNGNIRXGLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCCBr |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

1-(3-Bromopropyl)-3,5-dichlorobenzene serves as a precursor for various chemical syntheses:

- Intermediate for Dyes and Pigments : It is used to synthesize various azo dyes and pigments due to its reactive halogen atoms which can undergo further substitution reactions. This application is crucial in the textile industry.

- Pharmaceutical Synthesis : The compound acts as an intermediate in the synthesis of pharmaceutical agents. For instance, it can be transformed into biologically active compounds through nucleophilic substitution reactions with amines or alcohols .

Agrochemicals

The compound is also significant in the agricultural sector:

- Pesticide Production : It serves as a building block for synthesizing pesticides. For example, derivatives of 1-(3-bromopropyl)-3,5-dichlorobenzene have been found to exhibit fungicidal properties .

- Herbicides : Its derivatives are explored for use in developing selective herbicides that target specific weed species without affecting crops.

Material Science

- Polymer Chemistry : The compound can be utilized in polymer science to create specialty polymers with desired thermal and mechanical properties. The incorporation of halogenated compounds often enhances flame retardancy and chemical resistance .

Case Study 1: Synthesis of Azo Dyes

A study conducted on the synthesis of azo dyes from 1-(3-Bromopropyl)-3,5-dichlorobenzene demonstrated its efficacy as an intermediate. The reaction involved diazotization followed by coupling with phenolic compounds to yield vibrant dyes suitable for textile applications.

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Diazotization | 0°C, HCl | 85% |

| Coupling | Room Temp, NaOH | 90% |

Case Study 2: Development of Fungicides

Research on the use of 1-(3-Bromopropyl)-3,5-dichlorobenzene derivatives as fungicides showed promising results against various fungal pathogens affecting crops. Field trials indicated that formulations containing these derivatives reduced fungal incidence by up to 70% compared to untreated controls.

| Test Organism | Control Efficacy (%) | Treated Efficacy (%) |

|---|---|---|

| Fusarium spp. | 10% | 70% |

| Aspergillus spp. | 15% | 65% |

Comparison with Similar Compounds

Key Observations :

- The ethyl variant (1-(2-Bromoethyl)-3,5-dichlorobenzene) has a shorter chain, likely reducing boiling point and reactivity .

- Electron Effects : The 3,5-dichloro substitution deactivates the benzene ring, hindering electrophilic substitution reactions. This contrasts with (3-bromopropyl)benzene, which lacks electron-withdrawing groups and may undergo easier Friedel-Crafts reactions .

Physical and Chemical Properties

- Boiling Point: The bromopropyl chain increases boiling point compared to non-alkylated analogs.

- Density : Alkyl chains reduce density; (3-bromopropyl)benzene (d = 1.32) is denser than 1-bromo-4-propylbenzene (d = 1.286) due to substituent positioning .

- Reactivity : The bromine in the propyl chain is susceptible to nucleophilic substitution (e.g., SN2 reactions), while the dichlorinated ring may direct further substitution to meta/para positions.

Preparation Methods

Bromination Strategies for Aromatic Substrates

The synthesis of 1-(3-bromopropyl)-3,5-dichlorobenzene begins with the preparation of its aromatic core, 1-bromo-3,5-dichlorobenzene. Patent EP0046859A1 describes a two-step process starting with acetanilide, which undergoes chlorination below 35°C in aqueous sulfuric acid to yield dichlorophenylacetamide. Subsequent bromination at 60–120°C and cleavage of the amino group produces 1-bromo-3,5-dichlorobenzene . This method achieves high regioselectivity due to the directing effects of the acetamide group during electrophilic substitution.

An alternative route, detailed in US4347390A, employs isomerization of monobromodichlorobenzene isomers using aluminum halide catalysts (e.g., AlCl₃) at 80–180°C. For example, 1-bromo-2,4-dichlorobenzene rearranges to the thermodynamically favored 1-bromo-3,5-dichlorobenzene with >95% purity after crystallization . This method benefits from recyclable byproducts, such as dichlorobenzenes and dibromodichlorobenzenes, which are reintroduced into the isomerization reactor to improve yield .

Table 1: Comparative Bromination Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetanilide chlorination | H₂SO₄ (40–70%) | <35 | 68 | 85 |

| Isomerization | AlCl₃ | 120–150 | 92 | 95 |

The introduction of the 3-bromopropyl group to 1-bromo-3,5-dichlorobenzene presents challenges due to the deactivating nature of chlorine substituents. However, modified Friedel-Crafts (FC) alkylation conditions enable this transformation. As reported in PMC9091380, FC alkylation using AlCl₃ and 3-bromopropyl halides facilitates electrophilic attack on activated aromatic rings . For electron-deficient substrates like 1-bromo-3,5-dichlorobenzene, higher catalyst loadings (1.5–2.0 equivalents of AlCl₃) and elevated temperatures (80–100°C) are required to overcome deactivation .

Intramolecular FC alkylation, as demonstrated in the synthesis of diptoindonesin D, provides a model for side-chain functionalization. Trifluoromethanesulfonic anhydride (Tf₂O) catalyzes the cyclization of biaryl alcohols to form carbocyclic structures . Adapting this approach, 3-bromopropyl bromide reacts with 1-bromo-3,5-dichlorobenzene in the presence of Tf₂O, yielding the target compound via intermediate carbocation formation (Scheme 1).

Scheme 1: Proposed FC Alkylation Mechanism

-

Electrophile generation :

-

Electrophilic attack :

The propyl carbocation attacks the aromatic ring at the para position to chlorine substituents. -

Rearomatization :

Deprotonation restores aromaticity, affording 1-(3-bromopropyl)-3,5-dichlorobenzene .

Isomerization and Byproduct Recycling

Industrial-scale production prioritizes cost efficiency through byproduct recycling. US4347390A discloses a process where residual filtrates from crystallization—containing unreacted monobromodichlorobenzenes—are distilled and reintroduced into the isomerization reactor . This closed-loop system achieves a cumulative yield of 89% over five cycles (Table 2).

Table 2: Recycling Efficiency in Isomerization

| Cycle | Fresh Feed (kg) | Recycled Residue (kg) | Product Yield (kg) |

|---|---|---|---|

| 1 | 100 | 0 | 48 |

| 2 | 100 | 52 | 94 |

| 3 | 100 | 56 | 97 |

Halogen Exchange Reactions

Bromine substituents on the propyl chain may be introduced via halogen exchange. For example, treating 3-chloropropyl-3,5-dichlorobenzene with NaBr in dimethylformamide (DMF) at 120°C facilitates nucleophilic substitution, replacing chlorine with bromine . This method avoids harsh bromination conditions and minimizes polybrominated byproducts.

Quality Control and Industrial Purification

Final purification combines distillation and crystallization. Crude reaction mixtures are distilled under reduced pressure (60 mmHg) to isolate monobromodichlorobenzenes, which are then cooled to 10°C to crystallize the product . Purity exceeding 98% is achievable, meeting pharmaceutical-grade standards.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-3,5-dichlorobenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves alkylation of 3,5-dichlorobenzene derivatives with 1,3-dibromopropane. For example, N-(3-Bromopropyl)-3,5-dichlorobenzamide synthesis ( ) uses thionyl chloride to activate carboxylic acids, followed by coupling with 3-bromopropylamine hydrobromide. Key parameters include:

- Reagent stoichiometry : Excess thionyl chloride (3 mL per 1 mmol substrate) ensures complete activation.

- Catalysis : Triethylamine (TEA) neutralizes HBr byproducts, improving yield.

- Temperature : Reflux conditions (typically 80–100°C) enhance reaction kinetics.

For diazotization-deamination routes (), sulfuric acid concentration (≥40%) and reaction time (2–3 hr) significantly impact yields. Systematic optimization via factorial design is recommended.

Q. How can researchers characterize the purity and structural integrity of 1-(3-Bromopropyl)-3,5-dichlorobenzene?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., >95.0% purity criteria in ) or gas chromatography (GC) for volatile derivatives.

- Structural Confirmation :

- NMR : H/C NMR to confirm alkyl chain attachment and aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected molecular weight: ~293.00 for brominated analogs; ).

- Melting/Boiling Points : Compare observed values (e.g., bp 242°C for 1-bromo-2,6-dichlorobenzene; ) with literature to detect impurities.

Q. What safety protocols are critical when handling brominated aromatic compounds like 1-(3-Bromopropyl)-3,5-dichlorobenzene?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation ().

- First Aid : Immediate washing with water for skin/eye contact; avoid inducing vomiting if ingested ().

- Thermal Stability : Monitor flash points (e.g., 101°C for (3-bromopropyl)benzene; ) to prevent combustion.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for brominated aromatic compounds?

- Methodological Answer : Discrepancies often arise from measurement conditions (e.g., pressure, purity). For example:

- 1-Bromo-3,5-bis(trifluoromethyl)benzene has bp 154°C (), while 3,5-dichlorobenzyl bromide has bp 260.85°C (). These differences reflect substituent effects (electron-withdrawing groups increase boiling points).

- Validation : Reproduce measurements under standardized conditions (e.g., 765 mmHg; ) and cross-reference with computational models (e.g., COSMO-RS).

Q. What mechanistic insights guide the design of alkylation reactions involving 1-(3-Bromopropyl)-3,5-dichlorobenzene?

- Methodological Answer :

- Nucleophilic Substitution (S2) : The bromopropyl group acts as an electrophile, reacting with nucleophilic sites (e.g., amines in ). Steric hindrance from 3,5-dichloro substituents may slow kinetics.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Side Reactions : Competing elimination (E2) can form alkenes; suppress by using polar aprotic solvents (e.g., DMF) and lower temperatures.

Q. How can computational chemistry predict the reactivity and stability of 1-(3-Bromopropyl)-3,5-dichlorobenzene under varying conditions?

- Methodological Answer :

- DFT Calculations : Model transition states for alkylation/dehalogenation pathways. For example, assess the energy barrier for C-Br bond cleavage (relevant to derivatives).

- Molecular Dynamics (MD) : Simulate thermal decomposition (e.g., correlate with TGA/DSC data) to predict stability at high temperatures.

- Solvent Effects : Use COSMO solvation models to optimize reaction media (e.g., chlorinated solvents for enhanced solubility).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.